4-N-Cbz-Aminomethylaniline

Peptide Synthesis Protecting Group Strategy Multistep Synthesis

Researchers requiring regiochemically defined, orthogonally protected diamine building blocks face synthesis failure risks when substituting protecting groups or substitution patterns. This compound provides the exact solution. - Para-substitution ensures linear geometry critical for material homogeneity in graphene functionalization, unlike bent meta-analogs. - Cbz protection enables hydrogenolytic cleavage, fully orthogonal to acid-labile Boc or base-labile Fmoc groups, preventing route re-engineering. - Bifunctional scaffold allows chemoselective aromatic amine modification, validated in GRPR-targeted PET tracer linker construction. Reliable supply for stepwise conjugation strategies.

Molecular Formula C15H16N2O2
Molecular Weight 256.3 g/mol
CAS No. 168050-39-3
Cat. No. B064655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-N-Cbz-Aminomethylaniline
CAS168050-39-3
Molecular FormulaC15H16N2O2
Molecular Weight256.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NCC2=CC=C(C=C2)N
InChIInChI=1S/C15H16N2O2/c16-14-8-6-12(7-9-14)10-17-15(18)19-11-13-4-2-1-3-5-13/h1-9H,10-11,16H2,(H,17,18)
InChIKeyYILCBSAIBMIFQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-N-Cbz-Aminomethylaniline: Chemical Profile & Key Differentiators


4-N-Cbz-Aminomethylaniline (benzyl (4-aminobenzyl)carbamate; CAS 168050-39-3) is an orthogonally protected bifunctional aromatic amine building block . It comprises a primary aromatic aniline and a Cbz-protected primary benzylic amine within the same para-substituted scaffold . The compound's molecular formula is C15H16N2O2, with a molecular weight of 256.30 g/mol . Its significance in chemical procurement stems not from a single unique property, but from a combinatorial differentiation relative to its closest analogs—its regioisomeric positioning (para- vs. meta-substitution) and its protecting group identity (Cbz vs. Boc vs. Fmoc) [1].

4-N-Cbz-Aminomethylaniline: Why Generic Substitution Fails


Generic substitution of this Cbz-protected para-diamine fails on two independent axes. First, protecting group orthogonality prohibits direct replacement: Cbz groups are cleaved by hydrogenolysis (H2/Pd-C) or strong acids (HBr/AcOH), whereas Boc groups require acidic conditions (TFA) and Fmoc groups demand basic conditions (piperidine) [1]. A synthesis optimized for Cbz deprotection cannot tolerate Boc or Fmoc intermediates without re-engineering the entire route. Second, the para-substitution pattern yields a linear, symmetrical geometry that differs fundamentally from the bent architecture of meta-substituted 3-N-Cbz-aminomethylaniline . In applications such as graphene functionalization or PET tracer linker synthesis, these structural differences translate into measurable variations in material homogeneity, conjugation efficiency, and molecular recognition [2].

4-N-Cbz-Aminomethylaniline: Evidence & Head-to-Head Comparisons


Cbz vs. Boc Deprotection Orthogonality

The Cbz group in 4-N-Cbz-aminomethylaniline provides hydrogenolytic lability (H2, Pd-C), a deprotection pathway orthogonal to the acidic cleavage required for the Boc analog (4-(Boc-aminomethyl)aniline). This orthogonality is a class-level inference based on well-established protecting group chemistry and vendor-specified storage requirements [1] .

Peptide Synthesis Protecting Group Strategy Multistep Synthesis

Graphene Bulk Functionalization: Cbz vs. Boc and Pht

In a direct comparative study of 4-aminobenzylamine derivatives functionalized onto KC8-derived graphene, the Cbz-protected derivative (4-N-Cbz-aminomethylaniline) demonstrated equivalent bulk functionalization homogeneity (Hbulk) to its Boc- and Pht-protected counterparts. All three derivatives preserved chemical functionalities of the organic addends post-covalent attachment, as validated by temperature-dependent statistical Raman spectroscopy, XPS, and solid-state 13C NMR [1].

Graphene Functionalization Materials Chemistry 2D Nanomaterials

Regioisomeric Differentiation: para vs. meta Substitution

The para-substitution pattern of 4-N-Cbz-aminomethylaniline yields a linear, symmetrical geometry with a calculated molecular distance between amine termini distinct from the bent, angular architecture of the meta-substituted 3-isomer. Both isomers share identical molecular formula (C15H16N2O2) and molecular weight (256.30 g/mol), making them direct regioisomeric comparators .

Medicinal Chemistry Structure-Activity Relationship Linker Design

Commercial Purity: Cbz vs. Boc Analog

Commercially available 4-N-Cbz-aminomethylaniline is offered at 95-97% purity, with documented analytical characterization including NMR, HPLC, and GC traceability . In comparison, the Boc-protected analog 4-(Boc-aminomethyl)aniline is commercially available at ≥98% purity (HPLC) with refrigerated storage requirements .

Chemical Procurement Quality Control Synthetic Intermediate

Synthesis Route: Direct Cbz Protection of 4-Aminobenzylamine

The synthesis of 4-N-Cbz-aminomethylaniline via direct reaction of 4-aminobenzylamine with benzyl chloroformate (Cbz-Cl) yields the title compound in 43% yield following silica gel chromatography . This moderate yield reflects the inherent chemoselectivity challenge: the aliphatic amine of 4-aminobenzylamine is significantly more reactive than the aromatic amine, yet under these conditions only the monoprotected product is isolated [1].

Organic Synthesis Process Chemistry Route Scouting

4-N-Cbz-Aminomethylaniline: Research & Industrial Applications


Covalent Functionalization of Graphene and 2D Materials

This compound is validated for covalent functionalization of KC8-derived graphene, exhibiting excellent bulk functionalization homogeneity (Hbulk) comparable to Boc- and Pht-protected 4-aminobenzylamine derivatives [1]. It is appropriate for materials science applications where the Cbz group's hydrogenolytic lability is preferred over the acidic or basic deprotection required for Boc or Fmoc analogs.

PET Tracer Linker and Activity-Based Probe Synthesis

4-N-Cbz-Aminomethylaniline serves as a critical precursor in constructing the 'pABzA-DIG' linker found in GRPR-targeted antagonists (e.g., Ga-SB3) used in positron emission tomography (PET) imaging of prostate and breast cancer . Its bifunctional architecture enables sequential conjugation: the aromatic amine couples to fluorophores or targeting moieties, while the Cbz-protected benzylic amine, upon deprotection, enables attachment of bioactive warheads.

Chemoselective Amine Differentiation in Multistep Synthesis

The compound's scaffold—a primary aromatic amine paired with a Cbz-protected primary benzylic amine—allows chemoselective transformations at the unprotected aromatic amine without affecting the protected benzylic site [2]. This differential reactivity, rooted in the fact that aliphatic amines of 4-aminobenzylamine are far more reactive than aromatic amines, enables stepwise functionalization without additional protection/deprotection cycles [3].

para-Substituted Bifunctional Linker Evaluation

The linear, symmetrical geometry conferred by para-substitution makes this compound a suitable control or comparator for studies evaluating the impact of linker architecture on molecular recognition, binding affinity, and material properties . Its regioisomeric meta-counterpart (3-N-Cbz-aminomethylaniline) provides a direct comparator for assessing geometry-dependent effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-N-Cbz-Aminomethylaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.